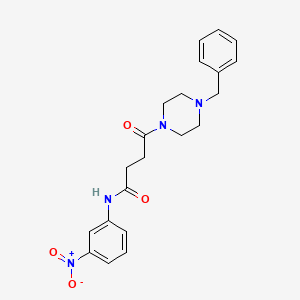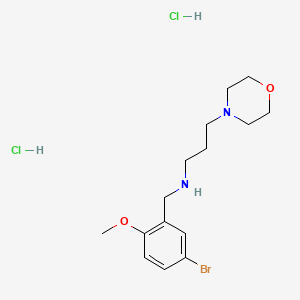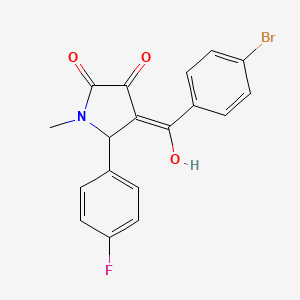
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide, also known as BPN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN is a piperazine derivative that has been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor. In neuroscience research, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, resulting in anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments, including its small molecular weight and ease of synthesis. This compound is also stable under standard laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide. One area of research could focus on the development of more potent and selective this compound analogs for use in cancer and neuroscience research. In addition, further studies could investigate the potential use of this compound as an anti-inflammatory and analgesic agent. Finally, research could focus on the development of more efficient synthesis methods for this compound and its analogs.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anti-cancer, anxiolytic, and antidepressant effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide involves the reaction of 3-nitrobenzoyl chloride with 4-benzylpiperazine in the presence of triethylamine. The resulting product is then treated with 4-oxobutanamide in the presence of sodium hydride to form this compound. The purity of this compound can be increased through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-benzyl-1-piperazinyl)-N-(3-nitrophenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience research, this compound has been shown to have anxiolytic and antidepressant effects by modulating the serotonergic and dopaminergic systems. In addition, this compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(3-nitrophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(22-18-7-4-8-19(15-18)25(28)29)9-10-21(27)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHRJXGWSNTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5317334.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)

![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)